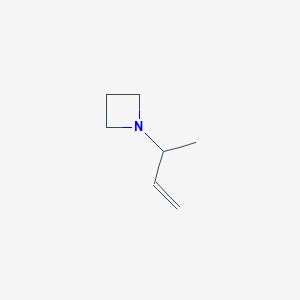
1-(But-3-en-2-yl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-en-2-yl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with a but-3-en-2-yl substituent. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines have gained attention in organic synthesis and medicinal chemistry due to their potential as building blocks for various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(But-3-en-2-yl)azetidine can be synthesized through several methods. . This method efficiently produces functionalized azetidines under mild conditions. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes such as the aza Paternò–Büchi reaction and alkylation methods. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
1-(But-3-en-2-yl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
Major products formed from these reactions include oxidized azetidines, reduced azetidines, and substituted azetidines with various functional groups. These products are valuable intermediates for further chemical synthesis and applications.
Aplicaciones Científicas De Investigación
1-(But-3-en-2-yl)azetidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(But-3-en-2-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . This reactivity allows the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(But-3-en-2-yl)azetidine include:
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain.
Oxetanes: Four-membered oxygen-containing heterocycles with similar ring strain.
Uniqueness
This compound is unique due to its specific ring size and substituent, which confer distinct reactivity and properties compared to other heterocycles. Its balance of ring strain and stability makes it an attractive compound for various applications in research and industry.
Propiedades
Número CAS |
67732-40-5 |
|---|---|
Fórmula molecular |
C7H13N |
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
1-but-3-en-2-ylazetidine |
InChI |
InChI=1S/C7H13N/c1-3-7(2)8-5-4-6-8/h3,7H,1,4-6H2,2H3 |
Clave InChI |
HLVBPCDMSGYREJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)N1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277926.png)
![Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate](/img/structure/B12277938.png)
![Decanoic acid,(1aR,1bS,4aR,7aS,7bR,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6-trimethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester](/img/structure/B12277939.png)
![methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B12277944.png)
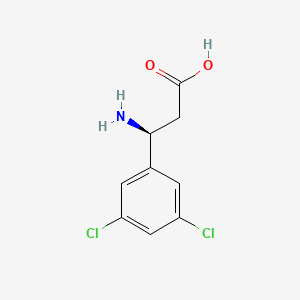
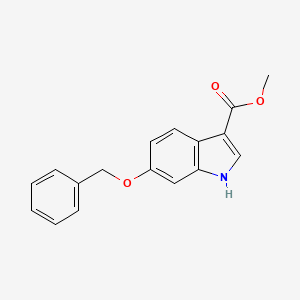
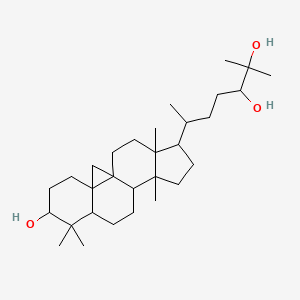
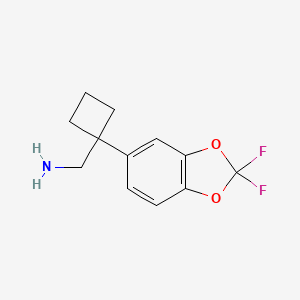

![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277972.png)
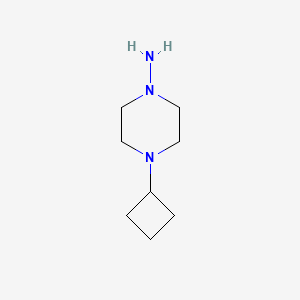
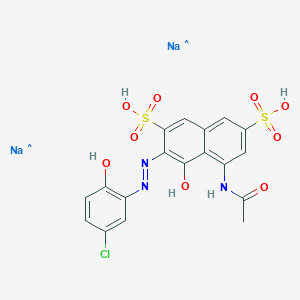
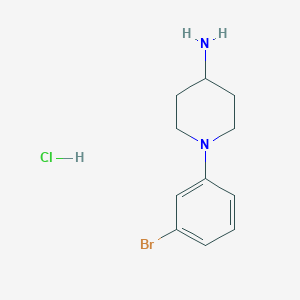
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12277996.png)
